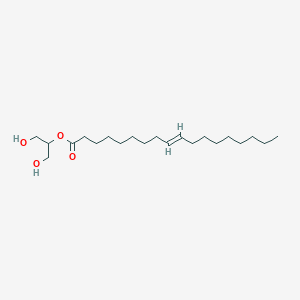
1,3-dihydroxypropan-2-yl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxypropan-2-yl oleate, also known as 2-Oleoylglycerol, is a monoacylglycerol where the acyl group is derived from oleic acid. It is a glycerolipid that contains a glycerol backbone esterified with oleic acid at the second position. This compound is of significant interest due to its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl oleate can be synthesized through enzymatic reactions. One common method involves the use of lipase from Rhizopus oryzae in the presence of ethanol and water in n-heptane at 37°C for 6 hours. This reaction is regioselective and yields the desired product . Another method uses Novozym 435 and ethanol at 25°C for 4 hours .
Industrial Production Methods
Industrial production of this compound typically involves similar enzymatic processes but on a larger scale. The use of biocatalysts like lipases ensures high specificity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl oleate undergoes various chemical reactions, including:
Alcoholysis: This reaction involves the conversion of esters into alcohols and acids in the presence of an alcohol and a catalyst.
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Common Reagents and Conditions
Lipases: Used as biocatalysts in alcoholysis reactions.
Ethanol: Commonly used as a solvent and reactant in the synthesis and modification of the compound.
Major Products Formed
Monoolein: Formed through the enzymatic alcoholysis of triolein.
Dioleins and Oleic Acid: By-products of the alcoholysis reaction.
Scientific Research Applications
1,3-Dihydroxypropan-2-yl oleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including its use in drug delivery systems.
Industry: Utilized in the production of cosmetics and food products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 1,3-dihydroxypropan-2-yl oleate involves its interaction with cellular membranes and enzymes. It acts as a substrate for various lipases and can modulate the activity of these enzymes. The compound also plays a role in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Monoolein: Another monoacylglycerol with similar structure and properties.
1-Monoolein: Differing only in the position of the oleic acid esterification.
Uniqueness
1,3-Dihydroxypropan-2-yl oleate is unique due to its specific regioselective synthesis and its role in various biological processes. Its ability to act as an emulsifier and its involvement in lipid signaling pathways make it distinct from other similar compounds .
Properties
Molecular Formula |
C21H40O4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (E)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+ |
InChI Key |
UPWGQKDVAURUGE-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(CO)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















